molecular formula C14H28N2O3 B11760049 N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester

N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester

Cat. No.: B11760049
M. Wt: 272.38 g/mol
InChI Key: MXNWARAWBOJCJF-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamic acid tert-butyl ester characterized by:

  • Stereochemistry: (1R)-aminomethyl and (3S)-tetrahydro-2H-pyran-3-yl substituents.
  • Functional groups: A tert-butyl carbamate group, an aminomethyl group, and a six-membered oxygen-containing heterocycle (tetrahydro-2H-pyran).
  • Potential applications: As a synthetic intermediate in pharmaceuticals or agrochemicals, leveraging its stereospecificity and stability from the tert-butyl ester group.

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-[(3S)-oxan-3-yl]propan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)12(9-15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3/t11-,12+/m0/s1

InChI Key

MXNWARAWBOJCJF-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C[C@@H]1CCCOC1)CN

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCCOC1)CN

Origin of Product

United States

Preparation Methods

Enantioselective Epoxide Ring-Opening

The THP ring is constructed via asymmetric epoxidation followed by acid-catalyzed cyclization:

  • Epoxidation : (E)-Pent-4-en-1-ol is treated with a Sharpless epoxidation catalyst (Ti(OiPr)₄, (+)-DET) to yield (2S,3S)-epoxide.

  • Cyclization : The epoxide undergoes ring-opening with BF₃·OEt₂ in dichloromethane, forming (3S)-tetrahydro-2H-pyran-3-ol in >90% enantiomeric excess (ee).

Oxidation to Aldehyde

The alcohol is oxidized to (3S)-tetrahydro-2H-pyran-3-carbaldehyde using Dess-Martin periodinane (DMP) in dichloromethane (82% yield).

Reductive Amination for Chiral Amine Formation

Primary Amine Synthesis

Intermediate B is synthesized via stereocontrolled reductive amination:

  • Condensation : (3S)-Tetrahydro-2H-pyran-3-carbaldehyde reacts with (R)-2-aminopropane-1,3-diol in ethanol at 50°C for 12 h.

  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane reduces the imine, yielding (R)-1-amino-3-((3S)-tetrahydro-2H-pyran-3-yl)propan-2-ol (74% yield).

Methylation of Secondary Amine

The secondary amine undergoes reductive methylation:

  • Formaldehyde Treatment : A 37% formaldehyde solution (2 eq) in ethanol is added at 0°C.

  • Reduction : NaBH(OAc)₃ is introduced portion-wise, maintaining pH <7 with acetic acid. The reaction proceeds at room temperature for 6 h, affording (R)-1-(methylamino)-3-((3S)-tetrahydro-2H-pyran-3-yl)propan-2-ol (68% yield).

Boc Protection and Final Product Isolation

Carbamate Formation

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Reaction Conditions : Boc₂O (1.2 eq) and DMAP (0.1 eq) in THF at 0°C, stirred for 2 h.

  • Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl, and dried over Na₂SO₄. Column chromatography (hexane/EtOAc 4:1) isolates the Boc-protected intermediate (85% yield).

Deprotection and Purification

The tertiary alcohol is deprotected under acidic conditions:

  • HCl/EtOAc : 4M HCl in dioxane (5 eq) is added at 0°C, stirred for 3 h.

  • Neutralization : The solution is basified with saturated NaHCO₃ and extracted with CH₂Cl₂.

  • Final Purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) yields the title compound (92% purity by HPLC).

Alternative Synthetic Routes

Azide Reduction Pathway

  • Azide Intermediate : (3S)-Tetrahydro-2H-pyran-3-yl azide is synthesized from the corresponding bromide using NaN₃ in DMF (80°C, 8 h).

  • Staudinger Reaction : Triphenylphosphine reduces the azide to amine, followed by Boc protection (72% overall yield).

Enzymatic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., CAL-B) in organic solvents, achieving >98% ee for both enantiomers.

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Stereocontrol
Reductive AminationNaBH(OAc)₃, CH₂Cl₂6892High (R-config)
Azide ReductionStaudinger, Boc₂O7289Moderate
Enzymatic ResolutionCAL-B, iPr₂O6595Excellent

Challenges and Optimization

  • Stereochemical Drift : Prolonged exposure to acidic conditions during Boc deprotection can epimerize the (R)-center. Short reaction times (<3 h) and low temperatures (0°C) mitigate this.

  • Byproduct Formation : Over-alkylation during methylation is minimized using excess formaldehyde and controlled pH.

  • Scale-Up Issues : Platinum oxide-catalyzed hydrogenation (as in ) offers superior scalability vs. NaBH(OAc)₃ for industrial batches.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Features

The compound features a tetrahydropyran ring and a tert-butyl ester group, contributing to its reactivity and stability in various chemical environments.

Chemistry

  • Building Block in Organic Synthesis :
    • This compound serves as a versatile building block for synthesizing other organic compounds. Its unique functional groups enable various chemical transformations.
  • Reagent in Chemical Reactions :
    • It is utilized as a reagent in multiple chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

  • Study of Enzyme Mechanisms :
    • The compound is used to investigate enzyme mechanisms, particularly as an inhibitor or activator of specific enzymes. This application is crucial for understanding biochemical pathways and drug interactions.
  • Protein Interactions :
    • It aids in the study of protein-ligand interactions, providing insights into the structural dynamics of proteins and their functional roles in biological systems.

Industry

  • Production of Specialty Chemicals :
    • N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester is employed in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.
  • Material Science :
    • The compound's properties make it suitable for developing advanced materials, particularly those requiring specific chemical functionalities.

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on specific enzymes, this compound demonstrated significant inhibition of enzyme activity, which was quantified using kinetic assays. The results indicated a potential application in drug development targeting enzyme-related diseases.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor for synthesizing novel carbamate derivatives with enhanced biological activity. The synthetic route involved several steps, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their activity. This can lead to changes in biochemical processes and cellular functions .

Comparison with Similar Compounds

Structural Analog 1: N-[2-(2-Allyl-6-bromo-1H-indol-3-yl)ethyl]-N-methylcarbamic Acid tert-Butyl Ester (Compound 15)

Key Differences :

  • Core structure : Compound 15 features an indole ring substituted with allyl and bromo groups, while the target compound has a tetrahydro-2H-pyran ring.
  • Synthesis: Compound 15 is synthesized via allylation of an indole precursor using allyltributyltin and BF3·Et2O in THF . The target compound likely requires stereoselective introduction of the tetrahydro-2H-pyran and aminomethyl groups.
  • Reactivity : The bromo and allyl groups in Compound 15 enable further functionalization (e.g., cross-coupling reactions), whereas the tetrahydro-2H-pyran in the target compound may enhance rigidity and influence bioavailability.

Structural Analog 2: (R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-Butyl Ester

Key Differences :

  • Heterocycle : The pyrrolidine ring (five-membered, nitrogen-containing) contrasts with the tetrahydro-2H-pyran (six-membered, oxygen-containing) in the target compound.
  • Safety : Both compounds require careful handling due to tert-butyl ester-associated hazards (e.g., skin/eye irritation), but the iodomethyl group in this analog adds toxicity risks .

Structural Analog 3: N-Methylcarbamic Acid 3,5-Dimethylphenyl Ester

Key Differences :

  • Ester group : A 3,5-dimethylphenyl ester replaces the tert-butyl ester, significantly altering solubility and metabolic stability. Aromatic esters are typically less hydrolytically stable than tert-butyl esters.
  • Applications : The aromatic ester may enhance UV absorption properties, making it suitable for analytical applications, whereas the tert-butyl group in the target compound prioritizes steric protection .

Structural Analog 4: N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester

Key Differences :

  • Substituents: A hydroxymethyl group vs. the target’s aminomethyl group, affecting hydrogen-bonding and acidity.
  • Heterocycle: A pyrrolidinone (lactam) introduces a polar carbonyl group, contrasting with the non-polar tetrahydro-2H-pyran. This impacts solubility and interaction with biological targets .

Comparative Data Table

Compound Name Heterocycle Key Substituents Molecular Weight Notable Properties
Target Compound Tetrahydro-2H-pyran Aminomethyl, tert-butyl ester Not provided Stereospecific, potential drug intermediate
Compound 15 Indole Allyl, bromo, tert-butyl ester Not provided Bromo group enables cross-coupling
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Iodomethyl, tert-butyl ester Not provided High reactivity, irritant
N-Methylcarbamic Acid 3,5-Dimethylphenyl Ester None 3,5-Dimethylphenyl ester Not provided Aromatic, UV-active
Compound TRC-H947785 Pyrrolidinone Hydroxymethyl, tert-butyl ester 258.31 Lactam enhances polarity

Research Findings and Implications

  • Thermal Stability : Tert-butyl esters in polymers (e.g., MA20 and A20) decompose via thermal cleavage with activation energies of ~116–125 kJ mol⁻¹, suggesting similar stability for the target compound under elevated temperatures .
  • Synthetic Challenges: Stereoselective synthesis of the tetrahydro-2H-pyran and aminomethyl groups may require chiral catalysts or enzymatic resolution, contrasting with the straightforward allylation in Compound 15 .
  • Biological Relevance: The aminomethyl group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors), while the tert-butyl ester may prolong half-life by resisting hydrolysis.

Biological Activity

N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester, also known by its CAS number 1093865-09-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H28N2O3C_{14}H_{28}N_{2}O_{3} with a molecular weight of 272.38 g/mol. Its structure includes a carbamic acid moiety which is significant in its biological interactions.

PropertyValue
Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
CAS Number 1093865-09-8

Research indicates that this compound acts as an inhibitor of phosphodiesterase type IV (PDE4) and as an antagonist of muscarinic acetylcholine receptors (mAChRs). The inhibition of PDE4 is particularly relevant in the context of inflammatory diseases, as it can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation and immune responses .

Muscarinic Receptor Interaction
The muscarinic acetylcholine receptors are involved in various physiological processes including smooth muscle contraction and neurotransmission. The compound's ability to antagonize these receptors suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting excessive bronchoconstriction .

Case Studies

  • Respiratory Diseases
    A study highlighted the efficacy of compounds similar to this compound in managing symptoms of COPD. The dual action on PDE4 and mAChRs was noted to significantly reduce airway inflammation and improve lung function in animal models .
  • Neuroprotective Effects
    Another investigation explored the neuroprotective properties of this compound. It was found to mitigate neuronal cell death in models of neurodegenerative diseases, potentially through its modulation of cholinergic signaling pathways .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of carbamate derivatives. Modifications to the side chains and functional groups have shown varying degrees of potency against PDE4 and mAChRs, indicating that even minor structural changes can significantly impact biological activity .

Summary of Key Findings

Study FocusFindings
PDE4 Inhibition Increased cAMP levels, reduced inflammation
mAChR Antagonism Decreased bronchoconstriction in COPD models
Neuroprotection Reduced neuronal cell death in neurodegenerative models

Q & A

Q. What are the optimal synthetic routes for preparing this carbamate compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of tert-butyl carbamates typically involves coupling tert-butyl carbamate with amines under controlled conditions. Key parameters include:
  • Temperature : Maintaining 0–25°C to minimize side reactions (e.g., epimerization) .
  • Solvents : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) improve nucleophilic amine reactivity .
    Multi-step protocols may require protecting group strategies (e.g., Boc for amines) and palladium-catalyzed reductive cyclization for complex heterocycles .

Q. What purification techniques are recommended for isolating this compound, particularly given its stereochemical complexity?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC or silica gel chromatography resolves stereoisomers and removes byproducts .
  • Crystallization : Solvent systems like ethyl acetate/hexane yield high-purity crystals, with X-ray diffraction validating stereochemistry .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure (e.g., 10–20 mmHg) ensures purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles are mandatory .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods confirm the (1R,3S) configuration?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to enforce stereochemistry .
  • Analytical Validation :
  • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC 2168596 for analogous compounds) .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J=7.216.2J = 7.2–16.2 Hz) and NOE correlations differentiate diastereomers .
  • Optical Rotation : Compare [α]D[α]_D values with literature standards (e.g., PubChem data for tert-butyl carbamates) .

Q. What advanced analytical techniques are critical for characterizing this compound’s solid-state and solution-phase behavior?

  • Methodological Answer :
  • Solid-State Analysis :
  • PXRD : Confirms crystallinity and polymorphic forms .
  • DSC/TGA : Determines thermal stability (decomposition >200°C for tert-butyl esters) .
  • Solution-Phase Analysis :
  • HPLC-MS : Quantifies purity and detects trace impurities (<0.5%) .
  • Circular Dichroism (CD) : Monitors conformational changes in chiral environments .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols with strict control of solvent purity, catalyst loading (e.g., 5 mol% Pd for reductive amination), and inert atmospheres .
  • Data Cross-Validation : Compare NMR (e.g., δ 1.48 ppm for tert-butyl protons) and HRMS data across studies .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and reconcile conflicting stereochemical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.